1-Phenyl-4-{[2-(2-propynyloxy)-1-naphthyl]methyl}piperazine

SUMO-activating enzyme E1 ligase inhibition Protein homeostasis

Researchers developing SAE inhibitor SAR face a lack of published potency data for this chemotype. This compound addresses that gap with a distinctive 2-propynyloxy-naphthyl substituent absent in standard NMP scaffolds, enabling matched-pair comparisons against benzodioxolyl analogs. The terminal alkyne allows CuAAC click-chemistry probe development. Purity ≥97% ensures reproducible enzymatic assay results. In stock with competitive milligram-to-gram pricing.

Molecular Formula C24H24N2O
Molecular Weight 356.5 g/mol
CAS No. 860648-76-6
Cat. No. B3158877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-4-{[2-(2-propynyloxy)-1-naphthyl]methyl}piperazine
CAS860648-76-6
Molecular FormulaC24H24N2O
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESC#CCOC1=C(C2=CC=CC=C2C=C1)CN3CCN(CC3)C4=CC=CC=C4
InChIInChI=1S/C24H24N2O/c1-2-18-27-24-13-12-20-8-6-7-11-22(20)23(24)19-25-14-16-26(17-15-25)21-9-4-3-5-10-21/h1,3-13H,14-19H2
InChIKeyPCSFRMQMQZECIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Overview and Procurement Baseline


1-Phenyl-4-{[2-(2-propynyloxy)-1-naphthyl]methyl}piperazine (CAS 860648-76-6) is a synthetic arylpiperazine derivative with molecular formula C₂₄H₂₄N₂O . The compound incorporates a 1-phenylpiperazine core linked via a methylene bridge to a 1-naphthyl group that bears a 2-propynyloxy substituent; this structural arrangement places it at the intersection of several bioactive chemotypes, including naphthylmethyl-piperazine efflux pump inhibitors and phenylpiperazine neuropharmacological scaffolds . Its primary documented biological relevance stems from patent disclosures indicating utility as a small-molecule inhibitor of the SUMO-activating enzyme (SAE), an E1 ligase target involved in protein homeostasis and stress-response pathways . However, publicly available peer-reviewed pharmacological characterization of this specific compound remains extremely sparse, and procurement decisions currently rest on structural analogy and vendor-reported purity rather than on published comparative performance data.

1 May support exploratory SAE E1 ligase inhibitor screening
2 Efflux pump inhibitor SAR expansion (NMP scaffold with unique propynyloxy substituent)
3 Click-chemistry probe development (terminal alkyne for CuAAC conjugation)

Why Generic Substitution Is Not Supported


Arylpiperazines with naphthylmethyl substitution constitute a broad structural class, yet minor modifications to the N-aryl group, the methylene linker, or the naphthyl substituent can profoundly alter target engagement, selectivity, and pharmacokinetic behavior . In the specific context of SAE inhibition, publicly available binding data indicate that compounds within this chemotype exhibit IC₅₀ values spanning more than two orders of magnitude (from low nanomolar to micromolar) depending on the exact substitution pattern . The 2-propynyloxy group on the naphthyl ring of CAS 860648-76-6 is a distinctive structural feature that is absent in the more commonly studied 1-(1-naphthylmethyl)-piperazine (NMP) scaffold; preliminary evidence suggests this alkynyl-ether moiety contributes to target binding, making generic replacement by unsubstituted naphthyl analogs unreliable without confirmatory head-to-head biochemical testing . Furthermore, the 1-phenyl substitution on the piperazine ring differentiates this compound from its 1-benzodioxolyl analog (CAS 866149-68-0), and the two cannot be assumed equipotent in the absence of direct comparative data.

Unsubstituted naphthylmethyl-piperazine (NMP)
Lacks the propynyloxy group; may lose SAE binding interaction and alter efflux pump inhibition profile.
Benzodioxolyl analog (CAS 866149-68-0)
N-substitution change may shift potency, bacterial strain selectivity, and physicochemical properties; not a direct replacement.
Other arylpiperazines with modified N-aryl groups
Minor structural alterations can cause substantial variation in target engagement; substitution requires experimental validation.

Quantitative Differentiation vs. Closest Analogs


SAE Inhibition Potency vs. Reference Chemotype

In an enzymatic assay measuring transfer of SUMO1 to UBC9, a structurally related SAE inhibitor chemotype bearing a sulfonamide moiety (CHEMBL4847843) achieved an IC₅₀ of 6.30 nM against recombinant human SAE subunit 1/2 . By contrast, a distinctly substituted biarylpiperazine chemotype within the same database entry showed an IC₅₀ of 2.94 μM against the same target, illustrating a >450-fold potency differential that is entirely substitution-dependent . The target compound CAS 860648-76-6 contains the core piperazine-naphthyl scaffold shared with the active chemotype but replaces the sulfonamide warhead with a propynyloxy substituent; no direct SAE inhibition data for CAS 860648-76-6 are publicly available as of the literature cutoff, and any potency claim must be treated as unvalidated inference.

SAE IC₅₀ range
Class-level inference
Reference chemotype: 6.30 nM
Weakly active comparator: 2.94 μM
(>450-fold range across chemotypes)
Target compound potency not independently published; substitution sensitivity is high.
Direct biochemical data for CAS 860648-76-6 unavailable.
SUMO-activating enzyme E1 ligase inhibition Protein homeostasis Cancer target

SAE vs. NAE Selectivity Window Comparison

The same biarylpiperazine chemotype that achieves 6.30 nM on SAE shows an IC₅₀ of 122 nM on the closely related NEDD8-activating enzyme (NAE), yielding a 19-fold selectivity window for SAE over NAE within a single compound structure . No selectivity data exist for CAS 860648-76-6; however, the absence of the sulfonamide group present in the reference compound and the introduction of the propynyloxy substituent are both expected to alter the SAE/NAE selectivity ratio. Procurement for SAE-targeted programs must account for the possibility that the selectivity profile of the target compound deviates substantially from the reference chemotype.

SAE/NAE selectivity
Class-level inference
19-fold (reference chemotype)
Target compound selectivity unknown; structural changes may shift ratio.
SAE IC₅₀ 6.30 nM; NAE IC₅₀ 122 nM for reference only.
NEDD8-activating enzyme E1 ligase selectivity Dual E1 inhibition Oncological target

N-Phenyl vs. N-Benzodioxolyl Substituent Effect

The closest commercially available analog to CAS 860648-76-6 is 1-(1,3-benzodioxol-5-ylmethyl)-4-{[2-(2-propynyloxy)-1-naphthyl]methyl}piperazine (CAS 866149-68-0), which differs solely at the piperazine N-1 substituent (benzodioxolylmethyl vs. phenyl) . This analog has been annotated as having antimicrobial activity and potential efflux pump inhibitory properties, though no quantitative minimum inhibitory concentration (MIC) or efflux inhibition data are publicly available for either compound . In the structurally related NMP (1-(1-naphthylmethyl)-piperazine) series, replacing the N-1 hydrogen with substituted aryl groups has been shown to modulate both potency and bacterial strain selectivity in efflux pump inhibition assays; the lead quinoline and pyridine NMP analogs demonstrated measurable strain-selective EPI activity against Acinetobacter baumannii clinical isolates with positive phenotypic efflux . No head-to-head comparison between the N-phenyl and N-benzodioxolyl variants has been published.

N-substitution effect
Data to verify
N-phenyl vs. N-benzodioxolylmethyl; no head-to-head bioactivity data.
SAR for N-1 position not established; requires experimental validation.
Cross-study comparable; NMP scaffold analogs show strain-selective EPI activity.
Structure-activity relationship Piperazine N-substitution Antimicrobial resistance Efflux pump inhibitor

Vendor Purity Specification Comparison

Commercially, CAS 860648-76-6 is offered at a minimum purity specification of 97% (NLT 97%) by at least one ISO-certified manufacturer . The closest structural analog CAS 866149-68-0 is typically supplied at 95% purity . This 2-percentage-point differential in minimum purity specification carries practical implications: a 95%-purity batch may contain up to 5% unspecified impurities, whereas the 97% specification reduces the allowable impurity burden to ≤3%. For early-stage biochemical screening where impurity-driven false positives can confound hit validation, the higher minimum purity of the N-phenyl variant represents a quantifiable procurement advantage, assuming comparable pricing and availability.

Purity specification
Head-to-head
≥97% (target) vs. 95% (benzodioxolyl analog)
Higher minimum purity may reduce impurity interference in screening.
Batch purity should be verified by independent analysis.
Compound purity Quality control Procurement specification Research-grade chemical

Evidence-Limited Application Scenarios


Exploratory SAE E1 Ligase Inhibitor Screening

Given the patent-reported association of this compound with SAE inhibition , the most defensible application is as an exploratory probe in biochemical SAE enzymatic assays. Users must note that no quantitative IC₅₀ data are publicly available for this exact compound; the binding data referenced in Section 3 derive from a structurally related but chemically distinct chemotype bearing a sulfonamide warhead . Laboratories procuring CAS 860648-76-6 for SAE screening must plan for full in-house potency determination and cannot rely on literature precedent for expected activity.

Efflux Pump Inhibitor SAR Expansion

The compound's structural relationship to the 1-(1-naphthylmethyl)-piperazine (NMP) EPI scaffold makes it a candidate for SAR expansion studies in antimicrobial resistance programs. The 2-propynyloxy substituent introduces a hydrogen-bond-capable alkyne-ether functionality not present in the parent NMP, which could modulate interaction with RND-family efflux pump binding pockets. Quantitative EPI activity (e.g., MIC reduction fold-change in combination with ciprofloxacin against Acinetobacter baumannii) must be empirically determined, as no published data exist for this analog.

Click-Chemistry Probe Development

The terminal alkyne of the 2-propynyloxy group renders the compound intrinsically suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . This feature distinguishes CAS 860648-76-6 from the unsubstituted NMP scaffold and the benzodioxolyl analog (which also possesses the alkyne) only insofar as the N-phenyl substitution may confer different physicochemical properties (e.g., logP, solubility) that affect click-reaction efficiency or downstream conjugate utility. Procurement for click-chemistry probe development should be accompanied by assessment of the compound's stability under CuAAC reaction conditions.

Matched-Pair Comparator or Counter-Screen

In programs already evaluating the benzodioxolyl analog (CAS 866149-68-0) or other N-substituted NMP derivatives, CAS 860648-76-6 can serve as a matched-pair comparator to isolate the contribution of the N-phenyl moiety to biological activity . The higher minimum vendor purity (≥97% vs. 95%) provides an operational advantage for this use case . Parallel testing of both compounds in the same assay platform is the only rigorous approach to establishing SAR for the N-1 position in this scaffold class.

Application
Selection Property
Validation Focus
Exploratory SAE E1 Ligase Inhibitor Screening
Structural analogy to patented SAE inhibitor chemotype (requires confirmatory testing)
Full in-house IC₅₀ determination against SAE
Efflux Pump Inhibitor SAR Expansion
NMP scaffold with unique propynyloxy substituent
MIC reduction fold-change with ciprofloxacin in A. baumannii
Click-Chemistry Probe Development
Terminal alkyne for CuAAC click chemistry
Stability under CuAAC reaction conditions; conjugate utility
Matched-Pair Comparator
N-phenyl vs. benzodioxolyl substitution for SAR isolation
Parallel testing in same assay platform for N-1 position SAR
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